molecular formula C14H17FN2O5 B1445384 Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate CAS No. 250371-89-2

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate

Cat. No. B1445384
M. Wt: 312.29 g/mol
InChI Key: XVKIVRDTFMBBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate, also known as TBFNPA, is an organic compound with a wide range of applications in the scientific field. It is a small molecule that has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. TBFNPA is a versatile compound that has been used in a variety of lab experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds:

    • Such compounds can be used as precursors for synthesizing biologically active natural products .
    • They may contribute to the development of anticancer, anti-inflammatory, and analgesic drugs .
  • Heterocyclic Chemistry:

    • They can play a role in the synthesis and reactivity studies of heterocyclic compounds like 1,5-naphthyridines .
    • These heterocycles are important in medicinal chemistry due to their variety of biological activities .
  • Intermediate for Active Pharmaceutical Ingredients (APIs):

    • Compounds like this can serve as intermediates in the synthesis of APIs such as crizotinib .
    • They are crucial in the multi-step synthesis processes of various biologically active compounds .
  • Novel Material Development:

    • The unique structure of such compounds provides opportunities for the development of new materials with innovative properties .
  • Precursor for Natural Product Synthesis:

    • These types of compounds can be used to synthesize natural products like Indiacen A and B, which have shown various biological activities including anticancer and anti-inflammatory properties .
  • Heterocyclic Compound Synthesis:

    • They are significant in the synthesis of 1,5-naphthyridines, a class of heterocycles important in medicinal chemistry due to their wide range of biological activities .
  • Intermediate for Biologically Active Compounds:

    • Such compounds serve as intermediates in the synthesis of biologically active compounds, including known pharmaceuticals like crizotinib .
  • Novel Material Development:

    • The unique structure of these compounds provides opportunities for the development of new materials with innovative properties .

properties

IUPAC Name

tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5/c1-14(2,3)22-13(18)16-7-10(8-16)21-12-5-4-9(17(19)20)6-11(12)15/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKIVRDTFMBBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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